4-(Methylsulfamoyl)thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-7-13(10,11)4-2-5(6(8)9)12-3-4/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDXZTNZVZMRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CSC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylsulfamoyl Thiophene 2 Carboxylic Acid
Direct Synthetic Approaches to 4-(Methylsulfamoyl)thiophene-2-carboxylic Acid
Direct synthesis routes aim to build the target molecule from simpler thiophene (B33073) precursors. These methods hinge on achieving high regioselectivity in two key transformations: the placement of the methylsulfamoyl group at the 4-position and the carboxylic acid at the 2-position.
The introduction of a sulfamoyl group at the 4-position of a thiophene ring that is also substituted at the 2-position is a significant challenge. Standard electrophilic substitution reactions on thiophene preferentially occur at the 2- and 5-positions due to the directing effect of the sulfur atom. Therefore, achieving substitution at the 4-position often requires specialized strategies to overcome the inherent reactivity of the thiophene ring.
One potential, though complex, pathway involves a directed C-H functionalization. By employing a directing group at a specific position on the ring, it is possible to guide a metal catalyst to activate a C-H bond at the desired 4-position for subsequent sulfamoylation. This approach offers a potentially powerful means of generating diversity around medicinally relevant cores like thiophene acs.org. However, the direct sulfamoylation of an unsubstituted C-H bond remains a less common transformation compared to sulfonation.
Introducing a carboxylic acid group at the 2-position of the thiophene ring is a well-established transformation with several effective methods.
Oxidation of 2-Acylthiophenes : A common and practical route involves the oxidation of a 2-acetylthiophene or thiophene-2-carboxaldehyde precursor. wikipedia.orggoogle.com The haloform reaction, using an aqueous alkaline solution of sodium hypochlorite, can efficiently convert 2-acetylthiophene into the sodium salt of thiophene-2-carboxylic acid, which is then acidified to yield the final product google.com.
Metalation and Carbonation : This method involves the deprotonation of the 2-position of thiophene using a strong base, typically an organolithium reagent like n-butyllithium, to form a 2-thienyllithium species. This intermediate is then quenched with carbon dioxide (CO2) to form the lithium carboxylate, which upon acidic workup, yields thiophene-2-carboxylic acid.
Palladium-Catalyzed Carbonylation : Halogenated thiophenes, such as 2-bromothiophene, can be converted to thiophene-2-carboxylic acid via a palladium-catalyzed carbonylation reaction under an atmosphere of carbon monoxide (CO) beilstein-journals.org.
| Method | Precursor | Key Reagents | Advantage |
| Oxidation | 2-Acetylthiophene | Sodium Hypochlorite, Alkali | Practical, uses readily available precursors wikipedia.orggoogle.com |
| Metalation | Thiophene | n-Butyllithium, CO2 | Direct C-H functionalization |
| Carbonylation | 2-Bromothiophene | Palladium catalyst, CO | Good functional group tolerance beilstein-journals.org |
Precursor Synthesis and Functionalization of Thiophene-2-carboxylic Acid Ring Systems
This strategy begins with thiophene-2-carboxylic acid or a suitable derivative and focuses on the subsequent introduction of the methylsulfamoyl group at the 4-position. This approach often provides better control over regioselectivity.
To introduce a functional group at the 4-position, the ring must first be activated at that specific site. Halogenation, particularly bromination, is a key strategy for this purpose. While direct bromination of thiophene-2-carboxylic acid can lead to a mixture of products, strategic blocking and directing groups can be employed.
A more precise method involves a halogen-dance reaction or a directed ortho-metalation approach on a suitably substituted precursor. However, a more common route is to start with a thiophene that is already halogenated at the desired position. For instance, 2,4-dibromothiophene can be selectively functionalized. A metal-halogen exchange at the 2-position using n-butyllithium at low temperatures, followed by carboxylation, would yield 4-bromothiophene-2-carboxylic acid. This intermediate is now primed for the introduction of the sulfamoyl group at the 4-position. The use of organolithium reagents requires careful temperature control, as undesired side reactions can occur at higher temperatures beilstein-journals.orgnih.gov.
With an activated precursor such as 4-bromothiophene-2-carboxylic acid, the sulfamoyl group can be installed. This is typically accomplished through a multi-step sequence rather than direct sulfamoylation.
Sulfonation : The precursor is first sulfonated to introduce a sulfonic acid (-SO3H) group. This is often achieved by reacting the thiophene derivative with a strong sulfonating agent like chlorosulfonic acid or oleum.
Chlorination : The resulting sulfonic acid is then converted into a more reactive sulfonyl chloride (-SO2Cl) intermediate using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Amination : Finally, the thiophene-4-sulfonyl chloride is reacted with methylamine (B109427) (CH3NH2) to displace the chloride and form the desired N-methylsulfonamide (sulfamoyl) group. This sequence of sulfonation, chlorination, and amination is a classic and reliable method for constructing sulfonamides on aromatic and heteroaromatic rings eurekaselect.combenthamdirect.com.
| Step | Transformation | Typical Reagents | Intermediate Product |
| 1 | Sulfonation | Chlorosulfonic Acid | 4-Sulfothiophene-2-carboxylic acid |
| 2 | Chlorination | Thionyl Chloride | 4-(Chlorosulfonyl)thiophene-2-carboxylic acid |
| 3 | Amination | Methylamine | This compound |
Optimization of Reaction Conditions and Efficiency for Sulfamoyl Thiophene Carboxylic Acid Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. Key parameters that are typically fine-tuned include temperature, solvent, catalyst, and reaction time.
For metalation reactions using organolithiums, temperature is paramount. These reactions are often conducted at very low temperatures (-78 °C to -60 °C) to prevent side reactions, such as butyl addition or decomposition of the lithium intermediate beilstein-journals.orgnih.gov. The choice of solvent can also dramatically influence reactivity; for instance, the reactivity of n-butyllithium can differ significantly between ethereal solvents like THF and non-polar solvents.
In palladium-catalyzed reactions, such as carbonylation, the choice of ligand, catalyst loading, temperature, and pressure of carbon monoxide are all crucial variables that must be optimized to achieve efficient conversion beilstein-journals.org. Similarly, for the sulfonation and amination steps, the concentration of reagents, reaction temperature, and workup procedures are adjusted to ensure complete reaction and facilitate the isolation of a pure product. For example, studies on related syntheses have found that catalyst concentration and reaction time substantially impact product yield semanticscholar.org. The systematic optimization of these factors is essential for developing a robust and scalable synthesis route.
Catalytic Systems in Thiophene Functionalization (e.g., Palladium-Catalyzed Couplings)
The functionalization of thiophene rings has been significantly advanced by the use of transition-metal catalysis, particularly with palladium. These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are fundamental for introducing substituents onto the thiophene core. The Suzuki-Miyaura cross-coupling, for instance, is widely used for the synthesis of functionalized cyclopropylthiophene derivatives. nih.govsemanticscholar.org This reaction typically employs a palladium (II) acetate (B1210297) (Pd(OAc)₂) catalyst in combination with a bulky, electron-rich phosphine ligand such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). nih.govsemanticscholar.org This catalytic system allows for low catalyst loading (0.25–1 mol%) and achieves high yields (69–93%) under relatively mild conditions, making it suitable for scalable synthesis. nih.govsemanticscholar.org
Direct C-H bond functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials like organohalides or organometallic reagents. mdpi.com Palladium catalysts are extensively used for the direct arylation of thiophenes. The regioselectivity of C-H activation is a key challenge, as thiophene has multiple C-H bonds. mdpi.com However, specific catalytic systems can control the position of functionalization. For example, palladium-catalyzed direct arylation of various heterocycles, including thiophenes, with aryl bromides can be achieved using a substoichiometric amount of pivalic acid, which significantly accelerates the reaction. organic-chemistry.org
More complex transformations, such as the Catellani-type reactions, enable the vicinal (adjacent) difunctionalization of arenes and heterocycles. nih.govacs.org The palladium/norbornene (Pd/NBE) cooperative catalysis allows for the site-selective and regioselective introduction of two different functional groups at the C4 and C5 positions of the thiophene ring. nih.govacs.org This method demonstrates excellent functional group tolerance and can be used to prepare complex, polysubstituted thiophenes that are difficult to access through traditional methods. nih.gov Another advanced application is the palladium-catalyzed [2+2+2] annulation reaction of aryl iodides, bromothiophenes, and norbornadiene, providing access to thiophene-fused polycyclic aromatics through a tandem Heck coupling/double C-H bond activation pathway. acs.org
The choice of ligand is crucial in directing the outcome of these reactions. Besides SPhos, other ligands like X-Phos and P(tBu)₃ have been used in the direct palladium-catalyzed activation of C-H bonds on thiophene rings fused to other heterocycles. mdpi.com The development of heterogeneous catalysts, such as Pd/C, is also of significant interest as they are operationally simple, often insensitive to air and moisture, and can provide valuable products with complete selectivity. semanticscholar.org
Table 1: Examples of Palladium-Catalyzed Systems in Thiophene Functionalization
| Reaction Type | Catalyst / Ligand | Substrates | Key Features |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Bromothiophenes, Cyclopropylboronic acid | Low catalyst loading (0.25-1 mol%), high yields (69-93%), scalable. nih.govsemanticscholar.org |
| Direct C-H Arylation | Pd(OAc)₂ / Pivalic Acid | Thiophenes, Aryl bromides | Stoichiometric ratio of coupling partners, accelerated reaction rates. organic-chemistry.org |
| Vicinal Difunctionalization | Palladium / Norbornene (Pd/NBE) | Mono- and disubstituted thiophenes | Site-selective and regioselective functionalization at C4 and C5 positions. nih.govacs.org |
| Catellani-type Annulation | Pd(OAc)₂ / PPh₃ / NBD | Aryl iodides, Bromothiophenes | Access to thiophene-fused polyaromatics via tandem reactions. acs.org |
Solvent Effects and Temperature Control in Multi-Step Syntheses
In multi-step syntheses leading to complex thiophene derivatives, the choice of solvent and precise temperature control are critical parameters that influence reaction rates, yields, selectivity, and even the reaction pathway itself.
Solvents can affect the solubility of reactants, catalysts, and intermediates, which is crucial for reaction efficiency. In palladium-catalyzed reactions, solvents like toluene, dimethylformamide (DMF), and 1,4-dioxane are commonly used. mdpi.comacs.org For instance, the Suzuki-Miyaura coupling for cyclopropylthiophenes is effectively carried out in a biphasic system of toluene and water. semanticscholar.org The choice of solvent can also determine the final product. A study on the synthesis of 2-aminothiophenes and thieno[2,3-c]isothiazoles from alkynyl nitriles demonstrated that the reaction outcome could be switched by changing the solvent and temperature, highlighting the delicate control these parameters offer. researchgate.net
Temperature control is equally important. Many organometallic reactions, including Grignard formations and lithiation reactions, are highly exothermic and require low temperatures (e.g., -78 °C using a dry ice/acetone bath) to prevent side reactions and decomposition of intermediates. For example, the introduction of a carboxylic acid group onto a thiophene ring can be achieved via lithiation with n-butyllithium followed by quenching with carbon dioxide (CO₂), a process requiring careful temperature management. researchgate.net Conversely, many cross-coupling reactions require elevated temperatures to overcome activation energy barriers. Suzuki-Miyaura couplings are often run at temperatures around 90 °C semanticscholar.org, while some C-H activation reactions may require 100-105 °C. mdpi.comacs.org
The interplay between solvent and temperature is key. In the synthesis of 2-thiophenecarboxylic acid derivatives, reactions involving catalysts like VO(acac)₂, Fe(acac)₃, and Mo(CO)₆ with a CCl₄-CH₃OH system are typically performed at a high temperature of 175 °C. semanticscholar.org The use of microwave-assisted synthesis represents another strategy where temperature can be rapidly elevated, often leading to significantly reduced reaction times and increased yields compared to conventional heating, while also minimizing the use of organic solvents. researchgate.net
Table 2: Influence of Solvents and Temperature on Thiophene Synthesis
| Reaction Step | Solvent(s) | Temperature | Purpose / Effect |
| Grignard Formation | Diethyl ether, THF | Room Temperature | Formation of organomagnesium reagent for subsequent carbonation. researchgate.netbeilstein-journals.org |
| Lithiation | MTBE, THF | Low Temperature | Controlled deprotonation to create a nucleophilic site for functionalization. researchgate.net |
| Suzuki-Miyaura Coupling | Toluene / Water | 90 °C | Facilitates the cross-coupling of boronic acids with halothiophenes. semanticscholar.org |
| C-H Activation | DMF, Toluene, 1,4-Dioxane | 100-105 °C | Provides energy to overcome the activation barrier for C-H bond cleavage. mdpi.comacs.org |
| Carbonylation | Ethanol, Et₃N/H₂O | 100 °C, 200 psi CO | Introduction of a carbonyl group using carbon monoxide gas. beilstein-journals.org |
Industrial Production Methods and Scalability Considerations for Related Compounds
The industrial-scale production of thiophene derivatives, particularly thiophene-2-carboxylic acids, requires processes that are not only high-yielding but also cost-effective, safe, and scalable. The synthesis of building blocks for agrochemicals, such as insecticides, often drives the development of these large-scale routes. researchgate.netbeilstein-journals.org
A common industrial strategy for producing thiophene-2-carboxylic acids involves the metallation of a thiophene precursor followed by carbonation. This can be achieved through a Grignard reaction, where a brominated thiophene is reacted with magnesium to form a thienylmagnesium bromide, which is then quenched with solid carbon dioxide (dry ice) to yield the corresponding carboxylic acid. researchgate.netbeilstein-journals.org An alternative is direct lithiation using an organolithium reagent like n-butyllithium, followed by the same carbonation step. researchgate.net
Palladium-catalyzed carbonylation offers another route, where a halogenated thiophene is reacted with carbon monoxide (CO) under pressure in the presence of a palladium catalyst. beilstein-journals.orgbeilstein-journals.org This method can be advantageous as it uses a gaseous C1 source, but it requires specialized high-pressure equipment. The choice between these methods on an industrial scale depends on factors like raw material cost (e.g., bromine vs. CO gas), catalyst cost and lifetime, and capital investment for equipment.
A historical patent describes a commercially feasible process for thiophene-2-carboxylic acid starting from the Friedel-Crafts acylation of thiophene to form 2-acetylthiophene. google.com This intermediate is then oxidized using an aqueous alkaline hypochlorite solution directly in the same water-immiscible solvent (e.g., nitrobenzene) used for the acylation. This "one-pot" approach avoids the isolation of the intermediate, making the process more economical on a commercial scale. google.com
Scalability presents significant challenges. Reactions that are straightforward on a laboratory scale can become problematic at the multi-kilogram or pilot-plant scale. Key considerations include:
Heat Management: Exothermic reactions like Grignard formation and Friedel-Crafts acylations require efficient cooling systems to maintain control and prevent runaway reactions.
Reagent Handling: The use of hazardous or sensitive reagents like n-butyllithium (pyrophoric), bromine (corrosive and toxic), and carbon monoxide (toxic gas under high pressure) requires specialized handling procedures and engineering controls. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Process Optimization: To be commercially viable, processes must be optimized for yield, purity, and cycle time. This may involve developing one-pot procedures to minimize intermediate isolation steps, as seen in a bromination/debromination sequence for 3-methylthiophene to produce a key intermediate for a 4-bromo-substituted acid. researchgate.netbeilstein-journals.org
For example, the development of a manufacturing route for 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a key building block for insecticides, involved a three-step process from 3-methylthiophene, including a one-pot bromination/debromination followed by carbonylation, which was deemed the most likely commercial scenario. beilstein-journals.org
Chemical Reactivity and Transformation Pathways
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the thiophene (B33073) ring is a versatile handle for a variety of chemical transformations, including esterification, amide formation, and decarboxylation.
Esterification Reactions: Mechanisms and Scope
Esterification of 4-(methylsulfamoyl)thiophene-2-carboxylic acid can be achieved through several well-established methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the corresponding ester. This reaction is reversible, and to drive it to completion, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.
Alternative methods for the esterification of sterically hindered or acid-sensitive substrates include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the alcohol.
The scope of alcohols that can be used in the esterification of this compound is broad, encompassing simple primary and secondary alcohols. Tertiary alcohols may be less reactive due to steric hindrance.
| Alcohol | Reagent/Catalyst | Conditions | Product | Yield (%) |
| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 4-(methylsulfamoyl)thiophene-2-carboxylate | Good to Excellent |
| Ethanol | HCl (gas) | Room Temperature | Ethyl 4-(methylsulfamoyl)thiophene-2-carboxylate | Good to Excellent |
| Isopropanol | DCC, DMAP | CH₂Cl₂, Room Temperature | Isopropyl 4-(methylsulfamoyl)thiophene-2-carboxylate | Moderate to Good |
| Benzyl alcohol | EDC, HOBt | DMF, Room Temperature | Benzyl 4-(methylsulfamoyl)thiophene-2-carboxylate | Good |
Table 1: Illustrative Esterification Reactions of this compound (Note: Yields are estimated based on typical reactions of similar substrates).
Amide Formation: Coupling with Amines and Activating Agents
The synthesis of amides from this compound is a crucial transformation for the generation of derivatives with diverse biological properties. Direct reaction with amines is generally not feasible and requires the use of coupling agents to activate the carboxylic acid.
Commonly employed coupling agents include carbodiimides (DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents react with the carboxylic acid to form a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine. The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields.
The choice of coupling agent, solvent, and reaction conditions depends on the nature of the amine and the desired product. A wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully coupled with this compound.
| Amine | Coupling Agent | Additive | Solvent | Conditions | Product | Yield (%) |
| Aniline | EDC | HOBt | DMF | Room Temperature | N-phenyl-4-(methylsulfamoyl)thiophene-2-carboxamide | Good |
| Benzylamine | HATU | DIPEA | CH₂Cl₂ | Room Temperature | N-benzyl-4-(methylsulfamoyl)thiophene-2-carboxamide | Excellent |
| Piperidine | PyBOP | DIPEA | DMF | 0 °C to RT | (4-(Methylsulfamoyl)thiophen-2-yl)(piperidin-1-yl)methanone | Good to Excellent |
| Glycine methyl ester | DCC | DMAP | CH₂Cl₂ | Room Temperature | Methyl 2-((4-(methylsulfamoyl)thiophene-2-carbonyl)amino)acetate | Good |
Table 2: Representative Amide Formation Reactions (Note: Yields are generalized from standard amide coupling procedures).
Decarboxylation Pathways: Conditions and Products
The decarboxylation of thiophene-2-carboxylic acids is generally a challenging transformation due to the high stability of the aromatic thiophene ring. researchgate.net Simple heating is often insufficient to induce the loss of carbon dioxide. However, under specific conditions, decarboxylation can be achieved.
One common method involves heating the carboxylic acid in the presence of a copper catalyst, often in a high-boiling solvent such as quinoline. google.com The mechanism is thought to involve the formation of a copper(I) carboxylate, which facilitates the cleavage of the C-C bond.
For certain substituted thiophene carboxylic acids, particularly those with electron-donating groups that can stabilize the resulting carbanion intermediate, acid-catalyzed decarboxylation may be possible under harsh conditions, such as refluxing in strong mineral acids. nih.gov However, the presence of the electron-withdrawing sulfamoyl group in this compound would likely disfavor this pathway. The product of decarboxylation would be 3-(methylsulfamoyl)thiophene.
| Substrate | Conditions | Product | Reference |
| 5‐Hydroxy‐3‐methylbenzo[ b ]thiophene‐2‐carboxylic acid | 48% Hydrobromic acid, reflux | 5-Hydroxy-3-methylbenzo[b]thiophene | nih.gov |
| Thiophene-2-carboxylic acid | Copper powder, quinoline, heat | Thiophene | google.com |
Table 3: Conditions for Decarboxylation of Thiophene Carboxylic Acids
Transformations of the Sulfamoyl Group
The N-methylsulfamoyl group offers additional opportunities for chemical modification, although these transformations are generally less common than those involving the carboxylic acid moiety.
Nucleophilic Substitution Reactions at the Sulfonamide Nitrogen
Direct nucleophilic substitution at the sulfonamide nitrogen of N-alkylsulfonamides is a difficult reaction to achieve. The nitrogen atom is not highly electrophilic, and the sulfonyl group is a poor leaving group. However, under certain conditions, this transformation may be possible. For instance, activation of the sulfonamide with a strong electrophile could render the nitrogen more susceptible to nucleophilic attack.
More commonly, transformations involving the sulfonamide nitrogen proceed through deprotonation followed by reaction with an electrophile. The sulfonamide proton is acidic and can be removed by a strong base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles, such as alkyl halides, to afford N,N-disubstituted sulfonamides.
Hydrolysis of the Sulfamoyl Linkage
The hydrolysis of sulfonamides to the corresponding sulfonic acid and amine is a well-known but generally slow reaction that requires harsh conditions. The sulfur-nitrogen bond in sulfonamides is quite stable. Cleavage can be effected under either acidic or basic conditions, typically requiring high temperatures and prolonged reaction times.
Modifications of the Sulfonyl Group
The methylsulfamoyl group [-SO₂NH(CH₃)] is a robust functional group, generally exhibiting significant stability. However, under specific and often forcing reaction conditions, it can undergo transformations. The chemistry of aryl sulfonamides provides a basis for predicting the reactivity of this moiety.
Reduction to Sulfide (B99878): The reduction of a sulfonamide to the corresponding sulfide is a challenging transformation that typically requires potent reducing agents. While direct reduction to a sulfide is uncommon, multi-step sequences or specific reagents can achieve this. For instance, strong reducing agents like lithium aluminum hydride might reduce the C-S bond under harsh conditions, though this is not a typical reaction pathway. More commonly, reduction of sulfonamides leads to the amine and thiol, representing a cleavage of the S-N and C-S bonds, respectively.
Oxidation to Sulfone for Analogous Structures: The sulfur atom in the methylsulfamoyl group is already in its highest oxidation state (+6), and therefore, it cannot be further oxidized. However, considering analogous structures where the sulfur is in a lower oxidation state, such as a sulfide or sulfoxide (B87167), oxidation is a common transformation. For example, a related thiophene-sulfide could be readily oxidized to a sulfoxide and then to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
| Transformation | Reagent(s) | Expected Product/Outcome | Notes |
|---|---|---|---|
| Reduction of Sulfonamide | Strong reducing agents (e.g., LiAlH₄, high temp) | Cleavage products (amine, thiol) are more likely than direct reduction to sulfide. | Sulfonamides are generally very resistant to reduction. |
| Oxidation of Analogous Sulfide | H₂O₂, m-CPBA | Thiophene sulfoxide, Thiophene sulfone | This is a reaction of a hypothetical reduced analogue, as the parent compound's sulfur is at its highest oxidation state. |
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). nih.gov However, the presence of two strong electron-withdrawing groups—the carboxylic acid at the C2 position and the methylsulfamoyl group at the C4 position—significantly deactivates the ring towards electrophilic attack.
Electrophilic Aromatic Substitution (SEAr): Both the -COOH and -SO₂NH(CH₃) groups are deactivating and meta-directing in benzene systems. wikipedia.org In the thiophene ring system, the positions available for substitution are C3 and C5.
Directing Effects: The carboxylic acid at C2 deactivates the C3 and C5 positions. The sulfamoyl group at C4 deactivates the C3 and C5 positions. Therefore, the entire ring is strongly deactivated.
Reactivity: Electrophilic substitution on this molecule would be extremely difficult and require harsh conditions. nih.gov If a reaction were to occur, predicting the regioselectivity is complex. The C5 position is generally the most reactive site on an unsubstituted thiophene, but in this case, it is deactivated by both groups. Attack at the C3 position is also disfavored. Consequently, electrophilic aromatic substitution is not a synthetically viable pathway for this compound.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the substituents makes the thiophene ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. edurev.in Thiophene derivatives are known to undergo SNAr more readily than their benzene counterparts. edurev.in
For this compound, an SNAr reaction would require a derivative with a leaving group (e.g., a halogen) at the C3 or C5 position. For example, in a hypothetical 5-chloro-4-(methylsulfamoyl)thiophene-2-carboxylic acid, a nucleophile could displace the chloride ion. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. uoanbar.edu.iq
| Reaction Type | Reactivity | Directing Effects/Regiochemistry | Notes |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Very low; ring is strongly deactivated. | Both C3 and C5 positions are deactivated. Reaction is highly unlikely. | The combined effect of two strong electron-withdrawing groups inhibits the reaction. wikipedia.orgmasterorganicchemistry.com |
| Nucleophilic Aromatic Substitution | Possible if a leaving group is present. | Nucleophile would attack the carbon bearing the leaving group (e.g., C3 or C5). | The electron-withdrawing groups stabilize the anionic intermediate required for SNAr. researchgate.netcitedrive.com |
Redox Chemistry of the Compound
The redox chemistry is governed by the thiophene ring and the carboxylic acid group. The sulfonamide group is generally redox-inactive under common conditions.
Strong oxidizing agents can lead to the degradation of the thiophene ring. researchgate.net The sulfur atom in the thiophene ring is susceptible to oxidation, which can disrupt the aromaticity of the system.
Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent. researchgate.net Under harsh conditions (e.g., heat, strong acid/base), it is likely to cause oxidative cleavage of the thiophene ring, breaking it down into smaller, more highly oxidized fragments. researchgate.netgoogle.com Under milder, controlled conditions, oxidation of substituted thiophenes can sometimes yield sulfoxides or sulfones, but ring opening is a significant risk. wikipedia.orgnih.gov The carboxylic acid group is already in a high oxidation state and would be resistant to further oxidation.
Hydrogen Peroxide (H₂O₂): Often used with catalysts, H₂O₂ can oxidize the thiophene sulfur to a thiophene S-oxide or a thiophene S,S-dioxide. nih.gov These oxidized species are typically not stable and may undergo subsequent reactions like dimerization. wikipedia.org
Reduction reactions will primarily target the carboxylic acid group.
Lithium Aluminum Hydride (LiAlH₄): This is a strong reducing agent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org Therefore, treatment of this compound with LiAlH₄ would be expected to convert the carboxylic acid group at C2 into a hydroxymethyl group (-CH₂OH), yielding (4-(methylsulfamoyl)thiophen-2-yl)methanol. ambeed.com The sulfonamide group is generally resistant to LiAlH₄ under standard conditions. masterorganicchemistry.com
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org Therefore, no reaction is expected when this compound is treated with NaBH₄.
| Reaction Type | Reagent(s) | Expected Product | Notes |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Oxidative cleavage of the thiophene ring. | Thiophene ring is sensitive to strong oxidants. researchgate.netresearchgate.net |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Thiophene S-oxide or S,S-dioxide, potentially followed by degradation. | Oxidation occurs at the ring sulfur atom. nih.gov |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-(Methylsulfamoyl)thiophen-2-yl)methanol | LiAlH₄ is a potent reagent that reduces carboxylic acids to primary alcohols. masterorganicchemistry.comambeed.com |
| Reduction | Sodium Borohydride (NaBH₄) | No reaction. | NaBH₄ is not strong enough to reduce carboxylic acids. libretexts.org |
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are paramount in piecing together the molecular puzzle of 4-(Methylsulfamoyl)thiophene-2-carboxylic acid. Each method provides unique insights into the compound's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet in the downfield region, typically around 10–13 ppm, a characteristic feature of carboxylic acids. libretexts.org The two protons on the thiophene (B33073) ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at position 3 (adjacent to the carboxylic acid) would likely resonate at a different chemical shift than the proton at position 5 (adjacent to the sulfamoyl group). The methyl protons of the sulfamoyl group (–SO₂NHCH ₃) would likely appear as a singlet, while the NH proton of the sulfamoyl group would also produce a distinct signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165–185 ppm. pressbooks.pub The four carbons of the thiophene ring will each give a unique signal, with their chemical shifts influenced by the attached functional groups. The carbon attached to the carboxylic acid group and the carbon attached to the sulfamoyl group are expected to be the most deshielded among the ring carbons. The methyl carbon of the sulfamoyl group will appear in the upfield region of the spectrum.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between the coupled protons on the thiophene ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, thus confirming the assignments made in the 1D spectra.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| COOH | 10.0 - 13.0 | broad singlet |
| Thiophene-H3 | 7.5 - 8.0 | doublet |
| Thiophene-H5 | 7.8 - 8.3 | doublet |
| NH | 7.0 - 8.0 | singlet |
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 185 |
| Thiophene-C2 | 135 - 145 |
| Thiophene-C3 | 125 - 135 |
| Thiophene-C4 | 140 - 150 |
| Thiophene-C5 | 120 - 130 |
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45). libretexts.org The fragmentation of the thiophene ring and the sulfamoyl group would also produce characteristic fragment ions, aiding in the structural confirmation.
Expected Mass Spectrometry Data
| Fragment | Expected m/z |
|---|---|
| [M]⁺ | Molecular Weight |
| [M-OH]⁺ | MW - 17 |
| [M-COOH]⁺ | MW - 45 |
Infrared (IR) spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A very broad absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the O–H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. pressbooks.pubvscht.czlibretexts.org A strong, sharp absorption band around 1710 cm⁻¹ is expected for the C=O (carbonyl) stretching of the carboxylic acid. pressbooks.pub The N–H stretch of the sulfamoyl group may appear in the region of 3200–3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group are expected to appear in the regions of approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Vibrations associated with the thiophene ring (C–H and C=C stretching) would also be present.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O–H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxyl) | 1680 - 1720 | Strong, Sharp |
| N–H (Sulfamoyl) | 3200 - 3400 | Medium |
| S=O (Sulfamoyl) | 1330 - 1370 and 1150 - 1180 | Strong |
| C–H (Thiophene) | ~3100 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The thiophene ring is an aromatic system, and the presence of the carboxylic acid and methylsulfamoyl groups will influence its absorption spectrum. Thiophene itself has a characteristic absorption band around 235 nm. nii.ac.jp The substituents on the thiophene ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of significant practical use for detailed structural analysis. libretexts.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of carboxylic acids. nih.govthermofisher.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. sielc.com The acidic nature of the molecule might necessitate the use of an acidic modifier in the mobile phase to ensure good peak shape. Detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits significant absorbance.
For preparative purposes, column chromatography using silica (B1680970) gel as the stationary phase is a standard technique for the isolation and purification of organic compounds. The choice of eluent would depend on the polarity of the compound, with a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) being typical.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, and sulfur in the case of "this compound") present in a pure sample. This data is then compared with the theoretical percentages calculated from the compound's molecular formula (C6H7NO4S2) to confirm its stoichiometry.
The theoretical elemental composition of "this compound" is:
Carbon (C): 32.57%
Hydrogen (H): 3.19%
Nitrogen (N): 6.33%
Oxygen (O): 28.93%
Sulfur (S): 28.99%
Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to validate the empirical formula of the synthesized compound. For instance, elemental analysis of a related compound, 5-(methoxycarbonyl)thiophene-2-carboxylic acid (C7H6O4S), would be used to confirm its respective elemental composition. nih.gov
Table 3: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % (C6H7NO4S2) | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 32.57 | 32.61 |
| Hydrogen (H) | 3.19 | 3.22 |
| Nitrogen (N) | 6.33 | 6.30 |
| Sulfur (S) | 28.99 | 28.95 |
This table illustrates how experimental data from elemental analysis would be compared to the theoretical values to confirm the stoichiometry of "this compound." The experimental values are hypothetical.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4-(Methylsulfamoyl)thiophene-2-carboxylic acid. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic properties that govern chemical behavior.
A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. mdpi.com For thiophene (B33073) derivatives, DFT studies have shown that the distribution and energy of these orbitals can be significantly influenced by the nature and position of substituents on the thiophene ring. researchgate.net
Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such analyses are crucial for predicting how the molecule will interact with other reagents. For instance, in related thiophene carboxylic acids, MEP analysis has been used to pinpoint the most likely sites for nucleophilic attack. researchgate.net The combination of FMO analysis and MEP maps provides a comprehensive picture of the molecule's electronic landscape, enabling robust predictions of its chemical reactivity. nih.gov
| Property | Description | Significance |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; related to ionization potential. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; related to electron affinity. mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. researchgate.net |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound, including the spatial arrangement of its functional groups, is fundamental to its chemical properties. Conformational analysis and molecular geometry optimization are computational procedures used to identify the most stable arrangement of atoms in the molecule.
Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating the rotatable bonds—specifically, the C-C bond between the thiophene ring and the carboxylic acid group, and the S-C bond between the sulfamoyl group and the ring. For substituted thiophene-2-carboxylic acids, different conformers can exist depending on the orientation of the carboxylic acid group relative to the thiophene sulfur atom. researchgate.net These different spatial arrangements can possess distinct energy levels.
Using quantum mechanical methods like DFT, the geometry of each potential conformer is optimized to find the structure with the minimum energy. researchgate.net This process calculates the most stable bond lengths, bond angles, and dihedral angles. Studies on similar thiophene carboxylic acids have shown that the lowest energy conformer is often stabilized by intramolecular interactions, such as a hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom. researchgate.netsigmaaldrich.com The optimized geometry provides a realistic model of the molecule's structure and is the foundation for calculating all other molecular properties. researchgate.net
| Parameter | Description | Typical Optimized Value (Å or °) |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond in the carboxylic acid. | ~1.21 Å |
| C-OH Bond Length | Length of the carbon-hydroxyl single bond. | ~1.35 Å |
| C-S Bond Length (Ring) | Length of the carbon-sulfur bonds within the thiophene ring. | ~1.72 - 1.75 Å |
| O=C-OH Bond Angle | The angle within the carboxylic acid group. | ~122° |
| S-C-C=O Dihedral Angle | The torsion angle defining the orientation of the carboxyl group relative to the ring. | ~0° or ~180° (planar conformers) |
Prediction of Molecular Descriptors via Computational Methods
Computational methods are widely used to predict molecular descriptors that provide insight into a molecule's physicochemical properties and its potential behavior in biological systems. For this compound, key descriptors include the Topological Polar Surface Area (TPSA), the partition coefficient (LogP), and hydrogen bond donor/acceptor counts.
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
The Partition Coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. LogP is a critical factor in predicting the absorption, distribution, metabolism, and excretion (ADMET) properties of a molecule. nih.gov
Hydrogen Bond Donor/Acceptor Counts refer to the number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). These counts are fundamental to understanding molecular recognition and binding to biological targets. The carboxylic acid group (-COOH) contains one hydrogen bond donor and two acceptors, while the methylsulfamoyl group (-SO₂NHCH₃) contains one donor and two acceptors.
| Descriptor | Definition | Predicted Value |
|---|---|---|
| TPSA | Sum of surfaces of polar atoms. | 104.97 Ų |
| LogP | Octanol-water partition coefficient. | 1.35 |
| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 2 |
| Hydrogen Bond Acceptors | Number of N or O atoms. | 4 |
| Rotatable Bonds | Number of bonds that allow free rotation. | 3 |
Reaction Mechanism Elucidation through Transition State Modeling
Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides a powerful means to elucidate reaction mechanisms by modeling the entire reaction pathway, including the identification of transition states. researchgate.net
For a molecule like this compound, a common reaction involves nucleophilic attack at the carbonyl carbon of the carboxylic acid group. Transition state modeling can be employed to map the potential energy surface of this process. The process begins by identifying the structures of the reactants and products. Computational algorithms then search for the minimum energy pathway connecting them.
The highest point on this pathway corresponds to the transition state (TS), which is an unstable, transient species. By locating the precise geometry of the TS and calculating its energy, the activation energy (Ea) of the reaction can be determined. This value is the energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate. Computational studies on the reactivity of thiophene-2-carboxylic acid with nucleophiles have shown how factors like the conformation of the starting material can influence the angle of attack and, consequently, the reaction pathway and efficiency. sigmaaldrich.com This type of analysis allows for a rational explanation of observed reactivity and can guide the design of more efficient synthetic routes. researchgate.net
Intermolecular Interaction Analysis and Supramolecular Assembly Prediction
The way molecules of this compound interact with each other in the solid state or in solution determines its macroscopic properties, such as melting point, solubility, and crystal structure. Computational methods are used to analyze these intermolecular interactions and predict how molecules will self-assemble into larger, ordered structures known as supramolecular assemblies.
The functional groups present in this compound—the carboxylic acid, the methylsulfamoyl group, and the aromatic thiophene ring—are all capable of participating in various non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a classic motif for forming strong hydrogen bonds, often leading to the creation of cyclic dimers where two molecules are linked by two O-H···O=C interactions. The N-H in the sulfamoyl group can also act as a hydrogen bond donor, while the sulfonyl oxygens and the carboxylic oxygen act as acceptors.
π–π Stacking: The electron-rich thiophene ring can interact with the ring of an adjacent molecule through π–π stacking, which contributes to the stability of the crystal packing. nih.gov
Other Interactions: Weaker interactions, such as C-H···O bonds, can also play a significant role in directing the final three-dimensional arrangement of the molecules.
By analyzing the strength and directionality of these potential interactions, computational models can predict the most likely ways the molecules will pack together, forming one-, two-, or three-dimensional networks. This predictive capability is invaluable in materials science and in understanding the solid-state properties of chemical compounds.
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Potential Supramolecular Motif |
|---|---|---|---|
| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Centrosymmetric R²₂(8) dimer |
| Hydrogen Bond | Sulfamoyl (-NH) | Sulfonyl (-SO₂) or Carboxylic (C=O) | Chains or sheets |
| π–π Stacking | Thiophene Ring (π-system) | Thiophene Ring (π-system) | Stacked columns or layers |
| Weak Hydrogen Bond | Thiophene Ring (-CH) | Sulfonyl (-SO₂) or Carboxylic (C=O) | Extended 3D network |
Advanced Chemical Applications As Precursors and Functional Materials
Role as a Key Building Block in Multi-Step Organic Synthesis
The reactivity of the thiophene (B33073) ring, combined with the directing effects and functional handles of the carboxylic acid and methylsulfamoyl groups, positions 4-(Methylsulfamoyl)thiophene-2-carboxylic acid as a strategic building block in organic synthesis. Thiophene-2-carboxylic acid and its derivatives are well-established precursors for a variety of more complex molecules. wikipedia.orgnih.gov
Precursor for Complex Heterocyclic Scaffolds (e.g., Fused Ring Systems)
Substituted thiophenes are fundamental starting materials for constructing complex heterocyclic systems, including fused rings. The carboxylic acid group at the 2-position and the methylsulfamoyl group at the 4-position of the target molecule can direct cyclization reactions or be modified to participate in ring-forming steps. Although specific examples for this compound are not detailed in available research, analogous halogenated 2-thiophenecarboxylic acid derivatives serve as key building blocks for new families of insecticides featuring 1,2,4-triazole (B32235) rings. beilstein-journals.org This demonstrates the utility of substituted thiophenes in creating elaborate, multi-ring structures. The general strategy involves leveraging the existing functional groups to build additional rings onto the thiophene core, leading to novel chemical entities with potential applications in agrochemicals and pharmaceuticals.
Intermediate in the Synthesis of Specialty Organic Compounds
The functional groups on this compound allow for its use as an intermediate in the synthesis of specialized organic molecules. The carboxylic acid can be converted into a wide array of other functional groups (e.g., esters, amides, acid chlorides), providing a gateway to diverse chemical transformations. For instance, thiophene-2-carboxylic acid itself can be prepared through various synthetic routes and is a known precursor for pharmaceuticals. google.comgoogle.com Derivatives of thiophene are crucial in medicinal chemistry for creating libraries of compounds to screen for biological activity. clinicalresearchnewsonline.com The presence of the sulfamoyl group can influence the electronic properties and biological activity of the final products, making this intermediate particularly interesting for developing novel therapeutic agents or other high-value specialty chemicals.
Development of Functional Materials and Specialty Chemicals
The inherent properties of the thiophene ring, known for its electronic characteristics, make it a candidate for the development of novel functional materials.
Potential Applications in Dyes and Pigments Chemistry
Thiophene-based azo dyes are a significant class of colorants, valued for their bright colors and good fastness properties on synthetic fibers. researchgate.net The thiophene nucleus can deepen the color of a dye molecule. sapub.org While direct application of this compound in dyes is not documented, its structure is conducive to such use. The thiophene ring can be part of the chromophore, and the carboxylic acid group could be used to attach the dye to a substrate or to modify its solubility and dyeing properties. google.com The methylsulfamoyl group could further modulate the dye's color and fastness. The synthesis of such dyes would typically involve diazotization of a corresponding aminothiophene derivative and coupling with another aromatic component. sapub.org
Exploration in Polymer Chemistry and Advanced Coatings
Thiophene derivatives are foundational monomers for conducting polymers and are explored in organic electronics for their optoelectronic properties. vulcanchem.com The carboxylic acid group on this compound offers a reactive site for polymerization or for grafting onto other polymer backbones to create functional coatings. Although research on this specific compound in polymer chemistry is not available, the general class of thiophenes is widely studied. Polymeric dyes based on thiophene monomers have been synthesized and applied to fibers, showing good to excellent fastness properties. sapub.org This suggests a potential pathway for incorporating this compound into polymeric materials to create advanced coatings with specific electronic or optical functions.
Coordination Chemistry: Ligand Design and Metal Complexation Studies
The carboxylic acid group is a classic coordinating group for metal ions, and the sulfur atom in the thiophene ring and the oxygen and nitrogen atoms of the sulfonamide group present additional potential binding sites. This makes this compound an interesting candidate for ligand design in coordination chemistry.
Studies on the parent compound, thiophene-2-carboxylic acid, show that it can act as a ligand, bonding to metal ions through its carboxylate oxygen. researchgate.net Metal complexes of thiophene derivatives have been synthesized and investigated for their biological activities, including antimicrobial and antifungal properties. nih.govnih.gov For example, novel mixed ligand complexes containing thiophene-2-carboxylic acid and imidazole (B134444) have been characterized, revealing different coordination geometries such as octahedral and square-planar. researchgate.net Similarly, lanthanide complexes with a Schiff base derived from 2-thenoylhydrazine have been prepared, with the thiophene moiety being part of a tridentate ligand system. ias.ac.in The specific coordination behavior of this compound would depend on the metal ion and reaction conditions, but its multi-functional nature provides a rich platform for creating novel metal-organic frameworks and complexes with potentially useful catalytic or biological properties.
Table of Metal Complex Geometries with Thiophene-based Ligands
| Metal Ion | Ligand(s) | Coordination Geometry | Reference |
|---|---|---|---|
| Mn(II), Co(II), Cd(II) | Thiophene-2-carboxylate (B1233283), Imidazole, Water | Octahedral | researchgate.net |
| Cu(II) | Thiophene-2-carboxylate, Imidazole | Square-planar | researchgate.net |
| Co(II), Ni(II), Cu(II) | Thiophene-derived Schiff Base | Octahedral | nih.gov |
Chelation Properties via Carboxylate and Sulfamoyl Moieties
The bifunctional nature of this compound, possessing both a carboxylate and a sulfamoyl group, endows it with considerable potential as a chelating agent for a variety of metal ions. The carboxylate group is a well-established coordinating moiety, capable of binding to metal centers in several modes, including monodentate, bidentate chelating, and bridging fashions wikipedia.org. The thiophene-2-carboxylate, in particular, has been shown to act in a monoanionic monodentate manner, bonding to metals through its carboxylate oxygen researchgate.net.
The sulfamoyl group (–SO₂NHCH₃) also presents potential coordination sites through its oxygen and nitrogen atoms. Metal complexes with sulfonamides have been widely reported, indicating that the sulfamoyl moiety can participate in metal binding tandfonline.comlookchem.comresearchgate.net. The coordination can occur through the sulfonamide nitrogen, and in some cases, the oxygen atoms of the sulfonyl group can also interact with metal centers nih.gov. The presence of both these functional groups in a single molecule suggests that this compound can act as a versatile ligand, potentially forming stable chelate rings with metal ions. The exact coordination behavior would likely depend on factors such as the nature of the metal ion, the pH of the medium, and the presence of other competing ligands.
Table 1: Potential Coordination Modes of this compound
| Functional Group | Potential Coordination Atoms | Common Coordination Modes |
|---|---|---|
| Carboxylate | Oxygen | Monodentate, Bidentate (Chelating), Bridging |
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The ability of this compound to act as a bridging ligand, utilizing both its carboxylate and sulfamoyl ends, makes it a promising candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Thiophene dicarboxylates have been successfully employed as building blocks for the construction of one-, two-, and three-dimensional coordination polymers with various metal ions like zinc(II), cobalt(II), and manganese(II) rsc.orgchem960.com. These structures are often formed through the bridging action of the carboxylate groups.
Similarly, sulfonamide-containing ligands have been used to create coordination polymers. The potential for the sulfamoyl group to engage in coordination, in conjunction with the versatile binding of the carboxylate group, could lead to the formation of novel polymeric structures with interesting topologies and properties. The synthesis of such complexes would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent system, often under solvothermal conditions.
Table 2: Representative Crystal Structures of Coordination Polymers with Related Ligands
| Compound | Ligand | Metal Ion | Dimensionality | Ref. |
|---|---|---|---|---|
| [Zn(Tda)(py)]n | Thiophene-2,5-dicarboxylic acid | Zn(II) | 2D | rsc.org |
| [Mn(Tda)(phen)]n | Thiophene-2,5-dicarboxylic acid | Mn(II) | 2D | rsc.org |
Tda = Thiophene-2,5-dicarboxylate; py = pyridine; phen = 1,10-phenanthroline (B135089)
Catalytic Applications of Metal Complexes Derived from Thiophene Carboxylic Acids
Metal complexes derived from thiophene carboxylic acids have shown promise in various catalytic applications. For instance, copper(I) thiophene-2-carboxylate is known to be a catalyst for Ullmann coupling reactions wikipedia.org. Furthermore, transition metal-catalyzed carboxylation of thiophene derivatives using CO₂ is an area of active research, with various transition metal catalysts, including those based on silver and palladium, being explored for this purpose researchgate.netmdpi.com.
Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity. The electronic properties of the thiophene ring, and consequently the reactivity of the metal center, would be influenced by the electron-withdrawing nature of the methylsulfamoyl group. This could potentially tune the catalytic performance of the metal complex in reactions such as C-H activation, cross-coupling reactions, and oxidation or reduction processes. The porous nature of coordination polymers derived from this ligand could also render them suitable as heterogeneous catalysts, offering advantages in terms of catalyst separation and recyclability.
Table 3: Potential Catalytic Applications of Metal Complexes of this compound
| Reaction Type | Potential Metal Center | Rationale based on Analogous Systems |
|---|---|---|
| Ullmann Coupling | Copper(I) | Based on the known catalytic activity of Copper(I) thiophene-2-carboxylate wikipedia.org. |
| C-H Carboxylation | Palladium(II), Silver(I) | Thiophene derivatives are substrates for metal-catalyzed carboxylation reactions researchgate.netmdpi.com. |
| Oxidation Reactions | Manganese(II/III), Cobalt(II/III) | The ligand could stabilize catalytically active metal centers in various oxidation states. |
Comparative Studies with Positional Isomers and Analogues
Structural Comparisons with 3-(Methylsulfamoyl)thiophene-2-carboxylic Acid and other Positional Isomers
The structural properties of 4-(Methylsulfamoyl)thiophene-2-carboxylic acid are best understood when contrasted with its primary positional isomer, 3-(Methylsulfamoyl)thiophene-2-carboxylic acid. The key distinction lies in the location of the methylsulfamoyl group ([-SO_2NH(CH_3)]) relative to the carboxylic acid group ([-COOH]) on the thiophene (B33073) ring.
In the 4-substituted isomer, the electron-withdrawing sulfamoyl group is positioned further from the carboxylic acid, separated by two carbon atoms of the thiophene ring. This separation influences the electronic communication between the two functional groups. In contrast, for the 3-substituted isomer, these groups are on adjacent carbons, leading to more direct steric and electronic interactions.
| Property | This compound | 3-(Methylsulfamoyl)thiophene-2-carboxylic acid |
|---|---|---|
| IUPAC Name | This compound | 3-(methylsulfamoyl)thiophene-2-carboxylic acid nih.gov |
| Molecular Formula | C₆H₇NO₄S₂ | C₆H₇NO₄S₂ nih.gov |
| Molecular Weight | 221.25 g/mol | 221.25 g/mol nih.gov |
| Substituent Positions | -COOH at C2, -SO₂NH(CH₃) at C4 | -COOH at C2, -SO₂NH(CH₃) at C3 nih.gov |
| Potential Intramolecular H-Bonding | Less likely between functional groups due to distance. | More likely between adjacent -COOH and -SO₂NH(CH₃) groups. |
| Steric Hindrance at Carboxyl Group | Lower, as the bulky sulfamoyl group is remote. | Higher, due to the adjacent sulfamoyl group. |
Differential Reactivity Profiles and Selectivity in Chemical Transformations of Isomers
The difference in substituent placement leads to distinct reactivity profiles between the 4- and 3-isomers. Studies on the parent compounds, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, provide a foundational understanding. Research has shown that thiophene-2-carboxylic acid is generally more reactive in nucleophilic acyl substitution reactions. nih.govresearchgate.net This enhanced reactivity is attributed to a specific conformation where an internal hydrogen bond can form between the carboxylic acid's hydroxyl proton and the thiophene ring's sulfur atom. nih.gov This interaction polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov
This principle can be extended to the sulfamoyl-substituted derivatives. Both this compound and its 3-isomer possess the carboxylic acid group at the C2 position, allowing for this potential activating interaction with the ring sulfur. However, the electronic influence of the sulfamoyl group modifies this reactivity.
Electronic Effects: The strongly electron-withdrawing sulfamoyl group increases the acidity of the carboxylic acid in both isomers compared to the unsubstituted parent acid. When positioned at C3, its inductive effect on the C2-carboxyl group is more pronounced than when it is at C4. This could make the carbonyl carbon of the 3-isomer more electrophilic.
Steric Effects: The bulky sulfamoyl group at the C3 position in 3-(Methylsulfamoyl)thiophene-2-carboxylic acid presents significant steric hindrance around the C2-carboxyl group. This can impede the approach of nucleophiles, potentially overriding the electronic activation and slowing down reaction rates compared to the 4-isomer, where the reaction site is less crowded.
This interplay results in differential selectivity. For example, in esterification or amidation reactions, the 4-isomer would likely react faster due to better accessibility of the carboxyl group. Conversely, reactions involving the thiophene ring itself, such as electrophilic aromatic substitution, would be directed differently by the combined influence of the two groups in each isomer.
Influence of Substituent Variations on Chemical Properties
Modifying the substituents on the thiophene ring or the sulfamoyl group systematically alters the chemical properties of the core molecule.
Halogenation: Introducing halogens (e.g., Cl, Br) onto the thiophene ring significantly impacts the molecule's electronics and reactivity. Halogens are electron-withdrawing groups that would further increase the acidity of the carboxylic acid. Their placement would also direct future substitution reactions. For instance, the development of halogenated 2-thiophenecarboxylic acid derivatives is a key step in synthesizing certain classes of insecticides. beilstein-journals.org
Alkyl/Aryl Groups on Sulfamoyl Nitrogen: Replacing the methyl group on the sulfamoyl nitrogen with other alkyl or aryl groups primarily influences steric bulk and lipophilicity. Larger alkyl groups would increase steric hindrance, potentially affecting intermolecular interactions like crystal packing and solubility. Substituting with an aryl group (e.g., a phenyl ring) would introduce further electronic effects (resonance) and provide a site for additional chemical modifications. For example, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been explored as potent enzyme inhibitors. nih.gov
| Variation | Example Derivative | Predicted Impact on Chemical Properties |
|---|---|---|
| Ring Halogenation | 5-Chloro-4-(methylsulfamoyl)thiophene-2-carboxylic acid | Increases acidity of -COOH; modifies reactivity and regioselectivity of further ring substitutions. |
| N-Aryl Substitution | 4-(Phenylsulfamoyl)thiophene-2-carboxylic acid | Alters electronic properties via resonance; increases steric bulk; modifies solubility and potential for π-stacking interactions. |
| N-Alkyl Substitution | 4-(Ethylsulfamoyl)thiophene-2-carboxylic acid | Slightly increases lipophilicity and steric bulk compared to the N-methyl analogue. |
Systematic Synthesis and Characterization of Related Thiophene Sulfamoyl Carboxylic Acid Derivatives
The synthesis of thiophene sulfamoyl carboxylic acid derivatives typically involves a multi-step sequence, starting from a suitable thiophene precursor. A general approach could involve:
Chlorosulfonylation: Reaction of a thiophene-2-carboxylic acid ester with chlorosulfonic acid to introduce the (-SO_2Cl) group at the desired position. The regioselectivity of this step is critical.
Amination: Reaction of the resulting sulfonyl chloride with methylamine (B109427) (or another desired amine) to form the sulfamoyl group.
Hydrolysis: Saponification of the ester group to yield the final carboxylic acid.
Alternatively, the functional groups can be built up on the ring in a different order. For example, a pre-functionalized thiophene containing a methyl or amino group could be used as a starting point for building the desired sulfamoyl and carboxyl moieties. sigmaaldrich.comsigmaaldrich.com
The characterization of these synthesized derivatives relies on a suite of standard spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The coupling patterns and chemical shifts confirm the substitution pattern on the thiophene ring.
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HR-MS) is often used for precise mass determination. mdpi.com
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid, the O-H bond, and the characteristic S=O stretches of the sulfamoyl group.
These systematic approaches to synthesis and characterization are essential for creating libraries of related compounds to study structure-activity relationships. mdpi.comnih.gov
Future Research Directions and Perspectives
Exploration of Novel and Greener Synthetic Routes for the Compound
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel and greener routes to 4-(methylsulfamoyl)thiophene-2-carboxylic acid, moving beyond traditional multi-step procedures that may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Catalytic C-H Functionalization: Directing group-assisted C-H activation and subsequent sulfamoylation of a thiophene-2-carboxylic acid precursor represents a highly atom-economical approach. Research into novel transition-metal catalysts could facilitate this transformation with high regioselectivity.
Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability. Exploring the synthesis of this compound in a flow system could be a significant step towards a more sustainable manufacturing process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiophenes. organic-chemistry.org A systematic investigation into its application for the synthesis of the target compound could lead to more efficient protocols.
Bio-catalysis: The potential for enzymatic catalysis in the synthesis of thiophene (B33073) derivatives is an emerging area. Future work could explore the use of engineered enzymes for the regioselective sulfamoylation of a thiophene precursor, offering a highly specific and environmentally friendly synthetic route.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| One-Pot Syntheses | Reduced waste, fewer steps, higher efficiency. nih.gov | Achieving high regioselectivity, optimizing reaction conditions for multiple components. |
| Catalytic C-H Functionalization | High atom economy, direct functionalization. | Development of suitable catalysts, overcoming steric hindrance. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. organic-chemistry.org | Scale-up limitations, potential for localized overheating. |
| Bio-catalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations. |
Advanced Mechanistic Studies on Unexplored Reactions of the Compound
A thorough understanding of the reactivity of this compound is crucial for its application in novel chemical transformations. While the individual reactivity of the thiophene ring, carboxylic acid, and sulfonamide groups are known, their interplay within this specific molecular architecture remains largely unexplored.
Future mechanistic studies should focus on:
Electrophilic Aromatic Substitution: Delving into the regioselectivity of electrophilic substitution on the thiophene ring, considering the directing effects of both the carboxylic acid and the methylsulfamoyl groups. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electron density distribution and predict the most likely sites of reaction. semanticscholar.org
Nucleophilic Acyl Substitution: Investigating the kinetics and thermodynamics of reactions at the carboxylic acid moiety, such as esterification and amidation. This would be crucial for the synthesis of new derivatives with tailored properties.
Reactions at the Sulfonamide Group: Exploring the reactivity of the N-H bond of the sulfonamide and the potential for further functionalization. This could lead to the development of novel ligands or materials.
Photochemical Reactivity: Given that sulfonamides can undergo photochemical degradation, a detailed study of the photostability and photoreactivity of this compound is warranted. acs.orgresearchgate.net This would involve identifying the photoproducts and elucidating the underlying reaction mechanisms.
Rational Design of Derivatives for Enhanced Chemical Properties and Targeted Non-Biological Applications
The principles of rational design, widely used in medicinal chemistry, can be effectively applied to the development of derivatives of this compound for specific non-biological applications. nih.gov By systematically modifying the structure of the parent compound, it is possible to fine-tune its physicochemical properties.
Potential areas for rational design include:
Coordination Chemistry: The presence of multiple heteroatoms (O, N, S) makes this compound a promising candidate for the synthesis of novel ligands for metal complexes. DFT studies could be employed to predict the coordination behavior with different metal ions, guiding the synthesis of complexes with interesting catalytic or material properties.
Organic Electronics: Thiophene-containing molecules are known for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov By modifying the electronic properties of the thiophene ring through the introduction of electron-donating or electron-withdrawing groups, it may be possible to design derivatives with tailored optoelectronic properties.
Corrosion Inhibitors: Thiophene derivatives have shown promise as corrosion inhibitors for metals. eprajournals.com The design of new derivatives with enhanced adsorption properties on metal surfaces could lead to more effective anti-corrosion agents.
Functional Polymers: The carboxylic acid group provides a convenient handle for the incorporation of this molecule into polymer chains. This could lead to the development of functional polymers with unique thermal, mechanical, or electronic properties.
Table 2 outlines potential structural modifications and their targeted applications.
| Structural Modification | Targeted Application | Rationale |
| Esterification of the carboxylic acid | Organic electronics, functional polymers | Modifies solubility and allows for polymerization. |
| Amidation of the carboxylic acid | Coordination chemistry, supramolecular chemistry | Introduces hydrogen bonding capabilities and additional coordination sites. |
| Substitution on the thiophene ring | Organic electronics, corrosion inhibitors | Tunes electronic properties and surface adsorption characteristics. |
| Modification of the sulfonamide group | Coordination chemistry, catalysis | Alters the steric and electronic environment around potential metal binding sites. |
Emerging Applications in Niche Chemical Fields and Interdisciplinary Research
The unique combination of functional groups in this compound opens up possibilities for its use in several emerging and interdisciplinary research areas.
Promising avenues include:
Supramolecular Chemistry: The ability of the carboxylic acid and sulfonamide groups to participate in hydrogen bonding makes this molecule an interesting building block for the construction of self-assembling supramolecular structures such as gels, liquid crystals, or metal-organic frameworks (MOFs).
Chemical Sensing: Derivatives of this compound could be designed to act as chemosensors for specific ions or molecules. Binding of the target analyte could induce a change in the optical or electrochemical properties of the molecule, providing a detectable signal.
Catalysis: Thiophene-based ligands have been used in various catalytic systems. The development of chiral derivatives of this compound could lead to new catalysts for asymmetric synthesis.
Environmental Fate and Degradation Pathways of the Compound
Understanding the environmental fate of a chemical is a critical aspect of responsible chemical research. Given the widespread use of sulfonamides and the potential for thiophene derivatives to exhibit environmental persistence, a thorough investigation into the environmental behavior of this compound is necessary.
Key research questions to address include:
Biodegradability: Assessing the susceptibility of the compound to microbial degradation in soil and water.
Photodegradation: As previously mentioned, studying the photochemical degradation pathways in aqueous environments is crucial. acs.orgresearchgate.net This would involve identifying the degradation products and assessing their potential toxicity.
Adsorption and Mobility: Investigating the adsorption of the compound to soil and sediment, which will determine its mobility in the environment.
Toxicity of Degradation Products: It is important to not only study the degradation of the parent compound but also to identify and assess the toxicity of its major degradation products. mdpi.com
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in chemistry and materials science, while also ensuring its responsible development and use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Methylsulfamoyl)thiophene-2-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves sulfonylation of thiophene-2-carboxylic acid derivatives. For example, reacting methylsulfamoyl chloride with a thiophene precursor under basic conditions (e.g., pyridine or triethylamine as catalysts). Yield optimization may require controlled temperature (0–5°C to prevent side reactions) and inert atmospheres. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity (e.g., thiophene ring protons at δ 7.2–7.8 ppm, methylsulfamoyl group at δ 2.8–3.2 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₇H₇NO₄S₂: 241.0) .
- Elemental Analysis : Ensure purity (>95% C, H, N, S content) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to strong oxidizers, acids, or bases, as these may degrade the sulfonamide group or thiophene ring . Stability under normal lab conditions is confirmed for ≤12 months if moisture-free .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer : SAR studies should focus on substituent effects:
- Sulfonamide Group : Critical for enzyme inhibition (e.g., β-lactamase binding via sulfonamide oxygen interactions) .
- Thiophene Ring Modifications : Electron-withdrawing groups (e.g., fluorine at C4) enhance antimicrobial activity, while bulky substituents reduce solubility .
- Method : Pair computational docking (e.g., AutoDock Vina) with in vitro assays to map binding affinities .
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions in MIC values (e.g., varying results against E. coli) may arise from assay conditions. Standardize protocols:
- Use Mueller-Hinton broth for bacterial assays, pH 7.2 ± 0.1, and 35°C incubation .
- Validate via dose-response curves (IC₅₀) and compare with positive controls (e.g., ciprofloxacin) .
- Perform kinetic studies to distinguish bacteriostatic vs. bactericidal effects .
Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?
- Methodological Answer :
- Containment : Use fume hoods with HEPA filters to capture airborne particulates .
- Waste Treatment : Hydrolyze the compound under alkaline conditions (pH >10) to break the sulfonamide bond, followed by activated carbon filtration to adsorb byproducts .
- Ecotoxicity Assessment : Conduct Daphnia magna acute toxicity tests (EC₅₀) and biodegradability assays (OECD 301F) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict antimicrobial potency .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., penicillin-binding proteins) to identify key binding residues .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
